molecular formula C8H9NO3 B14394894 3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 90005-82-6

3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione

Katalognummer: B14394894
CAS-Nummer: 90005-82-6
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: QOQWPVSIVMJHGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione is a synthetic organic compound that belongs to the class of pyran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One possible route could involve the condensation of a suitable aldehyde with a malonate ester, followed by cyclization and subsequent functional group modifications. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways and processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione might include other pyran derivatives with different substituents. Examples could be:

  • 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione
  • 3-Formyl-6-methyl-2H-pyran-2,4(3H)-dione

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can impart distinct chemical and physical properties. This uniqueness can make it suitable for specific applications that other similar compounds might not be able to fulfill.

Eigenschaften

CAS-Nummer

90005-82-6

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

3-ethanimidoyl-6-methylpyran-2,4-dione

InChI

InChI=1S/C8H9NO3/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7,9H,1-2H3

InChI-Schlüssel

QOQWPVSIVMJHGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C(C(=O)O1)C(=N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.